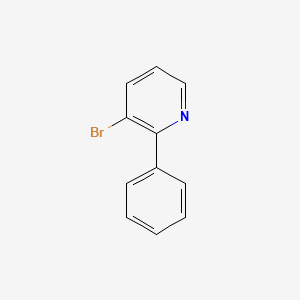

3-Bromo-2-phenylpyridine

Descripción

Contextualization of Pyridine (B92270) and Phenylpyridine Scaffolds in Synthetic Organic Chemistry

The pyridine ring, an aromatic heterocycle isosteric to benzene, is a fundamental scaffold in a vast array of natural products and synthetic compounds. nih.gov Its presence is crucial in numerous clinically important pharmaceuticals and agrochemicals. nih.govsciencepublishinggroup.com The nitrogen atom within the pyridine ring imparts unique properties, including basicity and the ability to act as a ligand for metal catalysts, making it a cornerstone in both medicinal chemistry and materials science. cymitquimica.comresearchgate.net Pyridine derivatives are integral to the development of new drugs, with their versatile nature allowing for extensive structural modifications to optimize biological activity. enpress-publisher.comresearchgate.net

The incorporation of a phenyl group onto the pyridine core gives rise to the phenylpyridine scaffold, a structure of considerable interest in various chemical disciplines. cymitquimica.comsolubilityofthings.com For instance, 2-phenylpyridine (B120327) and its derivatives are renowned for their role as ligands in the formation of highly fluorescent organometallic complexes, which are pivotal in the development of organic light-emitting diodes (OLEDs). wikipedia.org The synthetic versatility of phenylpyridines allows for their use as building blocks in the creation of more complex molecules with tailored electronic and photophysical properties. researchgate.net

Significance of Halogenated Pyridines as Versatile Synthons in Chemical Research

Halogenated pyridines, particularly bromopyridines, are highly valued as versatile synthons in organic synthesis. The presence of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. organic-chemistry.org These reactions are fundamental to modern synthetic chemistry, allowing for the construction of complex molecular frameworks from simpler precursors.

The utility of bromopyridines is prominently demonstrated in several palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a bromopyridine with an organoboron compound, typically a boronic acid or ester. It is a powerful method for forming biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and functional materials. researchgate.netmdpi.comresearchgate.net

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling a bromopyridine with an amine. It is an indispensable tool for the synthesis of aminopyridines, a class of compounds with significant biological activity. chemspider.comacs.orgacs.orgnih.gov

Sonogashira Coupling: This reaction couples a bromopyridine with a terminal alkyne, providing a direct route to alkynylpyridines. These products are valuable intermediates in the synthesis of more complex heterocyclic systems and conjugated materials. scirp.orgresearchgate.netnih.gov

The reactivity of the bromine atom on the pyridine ring can be influenced by its position and the presence of other substituents, allowing for selective transformations in polyhalogenated systems. nih.gov This tunability makes halogenated pyridines indispensable building blocks for creating a diverse range of functional molecules.

| Cross-Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromopyridine + Arylboronic Acid | Pd(OAc)₂, PPh₃ | C(sp²)–C(sp²) | Synthesis of biaryl compounds. researchgate.netresearchgate.net |

| Buchwald-Hartwig Amination | Bromopyridine + Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | C(sp²)–N | Formation of aminopyridines. chemspider.comacs.org |

| Sonogashira Coupling | Bromopyridine + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | C(sp²)–C(sp) | Synthesis of alkynylpyridines. scirp.orgresearchgate.net |

Overview of Current Research Trajectories for 3-Bromo-2-phenylpyridine

This compound (CAS 91182-50-2) is a specific halogenated phenylpyridine that has emerged as a valuable intermediate in several areas of chemical research. sigmaaldrich.comlookchem.commatrix-fine-chemicals.com Its structure, featuring a bromine atom at the 3-position and a phenyl group at the 2-position of the pyridine ring, makes it a prime candidate for further functionalization through cross-coupling chemistry.

Current research involving this compound often focuses on its utility as a building block for more complex molecular systems with applications in materials science and medicinal chemistry. For example, it can be utilized in the synthesis of ligands for organometallic complexes with specific photophysical or catalytic properties. The kinetics of Heck arylation reactions using a palladacycle catalyst derived from 2-phenylpyridine have been studied with substrates like 3-bromo-benzophenone, indicating the relevance of this structural class in catalysis research. researchgate.net

Furthermore, the strategic placement of the bromo and phenyl groups allows for directed synthesis pathways. The phenyl group can influence the reactivity of the pyridine ring, and the bromo substituent provides a site for introducing a wide variety of other functional groups. This makes this compound a key intermediate in the multi-step synthesis of complex target molecules, including those with potential applications as small molecule semiconductors or in optoelectronic materials. chemscene.com Research has also explored the synthesis of substituted 2-(phenylsulfanyl)pyridine derivatives from related precursors, highlighting the interest in functionalizing the 2- and 3-positions of the pyridine ring. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Key Research Application/Mention |

|---|---|---|---|

| This compound | 91182-50-2 | C₁₁H₈BrN | Building block for complex molecules, materials science. sigmaaldrich.comchemscene.com |

| 2-Phenylpyridine | 1008-89-5 | C₁₁H₉N | Precursor for organometallic complexes (OLEDs). wikipedia.org |

| 2-Bromopyridine | 109-04-6 | C₅H₄BrN | Versatile synthon in cross-coupling reactions. researchgate.net |

| 3-Bromopyridine (B30812) | 626-55-1 | C₅H₄BrN | Substrate in Suzuki-Miyaura coupling. researchgate.net |

| 3-bromo-benzophenone | 1016-77-9 | C₁₃H₉BrO | Substrate in Heck arylation studies. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODMOFYNGFSWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376454 | |

| Record name | 3-bromo-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91182-50-2 | |

| Record name | 3-bromo-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Phenylpyridine

Classical Approaches to 3-Bromo-2-phenylpyridine Synthesis

Classical methods for synthesizing this compound often rely on established, multi-step reaction sequences starting from functionalized pyridine (B92270) precursors. These methods, while traditional, remain relevant in chemical synthesis.

Sandmeyer Reaction from 3-Amino-2-phenylpyridine (B110993)

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.org This transformation is a cornerstone of aromatic chemistry, providing a pathway to synthesize aryl halides that are otherwise difficult to obtain. wikipedia.org For the synthesis of this compound, the process begins with the diazotization of 3-Amino-2-phenylpyridine.

The synthesis of the precursor, 3-Amino-2-phenylpyridine, can be achieved by reacting 3-aminopyridine (B143674) with phenyllithium. cdnsciencepub.com The subsequent Sandmeyer reaction involves treating the 3-Amino-2-phenylpyridine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid to form the intermediate diazonium salt. This salt is then decomposed in the presence of a copper(I) bromide catalyst to yield the final product, this compound. wikipedia.orgcdnsciencepub.com Another variation involves adding bromine to a solution of 3-amino-2-phenylpyridine in hydrobromic acid, followed by the addition of sodium nitrite to facilitate the conversion. cdnsciencepub.com

A modified Sandmeyer-type reaction, known as the Meerwein reaction, can also be employed for producing related sulfonyl chlorides by reacting a diazonium salt with sulfur dioxide in the presence of copper salts. acs.org While the classical Sandmeyer reaction can be effective, modern improvements aim to avoid the use of excess copper salts, which can cause environmental concerns. google.com

Table 1: Sandmeyer Reaction Conditions for this compound

| Starting Material | Reagents | Key Steps | Yield | Reference |

|---|

Note: The table presents generalized conditions. Specific parameters can vary based on the detailed experimental procedure.

Halogenation Strategies on Pyridine Derivatives

Direct halogenation of the 2-phenylpyridine (B120327) core is another strategy to introduce a bromine atom onto the pyridine ring. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the catalyst employed.

Without a catalyst, the bromination of 2-phenylpyridine with N-bromosuccinimide (NBS) in solvents like toluene (B28343) or dichloroethane does not proceed, even at elevated temperatures. rsc.org However, transition metal catalysts can direct the halogenation to specific positions. For instance, a ruthenium(I) catalyst system has been shown to achieve highly meta-selective C-H monohalogenation of 2-phenylpyridine derivatives. rsc.org Using this method, 2-phenylpyridine can be brominated with NBS in the presence of a ruthenium(I) catalyst and an oxidant like PhI(OCOCF₃)₂ to yield the meta-brominated product in high yields. rsc.org

Similarly, rhodium catalysts have been used for selective C-H activation and bromination. In 2-benzyl-6-phenylpyridine systems, Rh-catalyzed bromination occurs selectively at the ortho-position of the phenyl ring. thieme-connect.com Palladium catalysis has also been explored for the direct C-H halogenation of 2-phenylpyridines using hydrogen halides under electrochemical oxidation conditions. rsc.org

Table 2: Catalytic Halogenation of 2-Phenylpyridine

| Substrate | Halogenating Agent | Catalyst System | Product Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | N-Bromosuccinimide (NBS) | Ru(I) catalyst, PhI(OCOCF₃)₂ | meta-brominated | up to 85% | rsc.org |

| 2-Phenylpyridine | Hydrobromic Acid (HBr) | PdBr₂ (electrochemical) | N/A | 94% | rsc.org |

| Acetanilides | N-Bromosuccinimide (NBS) | Pd(OAc)₂, PTSA (ball mill) | ortho-brominated | 73% | beilstein-journals.org |

Transition Metal-Catalyzed Cross-Coupling Reactions for Constructing 2-Phenylpyridine Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing efficient routes to biaryl compounds like 2-phenylpyridine. These methods often involve the coupling of a pyridine derivative with a phenyl-containing organometallic reagent.

Suzuki-Miyaura Coupling Protocols in Pyridine Synthesis

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. This reaction is widely used for synthesizing biaryl structures, including phenylpyridines. beilstein-journals.orggre.ac.uk The synthesis of this compound via this method could theoretically involve coupling a 2,3-dihalopyridine with phenylboronic acid, where the reactivity of the halogen at the 2-position is typically higher than at the 3-position. beilstein-journals.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. beilstein-journals.org For example, a library of 3,5-diaryl-2,4,6-trimethylpyridines was successfully prepared by optimizing the Suzuki-Miyaura coupling of a dibromopyridine derivative with various arylboronic acids. beilstein-journals.org Asymmetric Suzuki-Miyaura coupling has also been developed to synthesize chiral heterocyclic biaryls from 3-bromopyridine (B30812) derivatives. rsc.org Challenges in Suzuki-Miyaura coupling can arise, such as the rapid deboronation of fluorinated phenylboronic acids under basic conditions. acs.org

Table 3: Example of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 96% | beilstein-journals.org |

| 3-Bromo-indazol-5-amine | Arylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Excellent | mdpi.com |

| 2-Bromopyridine | 2,3,4,5-Tetrafluoroboronic acid | N/A | N/A | N/A | N/A | acs.org |

Palladium-Catalyzed C-C Bond Formation Methodologies

Beyond the Suzuki-Miyaura reaction, palladium catalysts are instrumental in a variety of other C-C bond-forming reactions. Direct C-H arylation has emerged as a powerful technique, allowing for the coupling of aryl halides with C-H bonds of another aromatic system, thus avoiding the need to pre-functionalize one of the coupling partners. researchgate.netnih.gov

For instance, the palladium-catalyzed direct C5-arylation of imidazole (B134444) derivatives with aryl bromides like 3-bromopyridine has been demonstrated. researchgate.netacademie-sciences.fr The choice of solvent and base is critical in these reactions. researchgate.net Palladium pincer complexes and palladacycles have also been shown to be effective catalysts for direct arylation reactions. nih.gov These methods offer a more atom-economical approach to constructing the 2-phenylpyridine scaffold. rsc.org

Nickel-Catalyzed Reductive Coupling of Bromopyridines

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed cross-coupling of Grignard reagents with aryl halides was one of the first examples of this type of transformation. scispace.com These reactions are effective for coupling aryl halides with various Grignard reagents, including phenylmagnesium chloride. rsc.org

The scope of nickel catalysis includes the coupling of bromophenols with Grignard reagents and the homocoupling of aryl halides. nih.govnih.gov A key challenge in alkyl-alkyl cross-coupling has been addressed by using 1,3-butadiene (B125203) as an additive, which facilitates the reaction between alkyl halides and Grignard reagents. scispace.com DFT calculations have been used to study the mechanism of nickel-catalyzed cross-coupling, including the "ring-walking" of the nickel complex along the aromatic ring of substrates like 2-bromopyridine. researchgate.net

Table 4: Nickel-Catalyzed Cross-Coupling Reactions

| Substrate 1 | Substrate 2 | Catalyst | Additive/Ligand | Key Feature | Reference |

|---|---|---|---|---|---|

| Aryl Halides | Phenylmagnesium chloride | NiCl(IPr)₂ | IPr (NHC ligand) | Utilizes a T-shape Ni(I) complex. | rsc.org |

| n-Decyl bromide | n-Butylmagnesium chloride | NiCl₂ | 1,3-Butadiene | Additive prevents side reactions. | scispace.com |

| Polymer-bound bromophenols | Grignard reagents | Ni(0) | N/A | Solid-phase synthesis application. | nih.gov |

Utilization of Organometallic Reagents in this compound Synthesis

The introduction of substituents to the pyridine ring is often accomplished through the use of organometallic reagents, which offer diverse reactivity and potential for regiocontrol.

Grignard reagents are powerful tools for forming carbon-carbon bonds in pyridine synthesis. Their addition to pyridine derivatives can, however, lead to mixtures of isomers depending on the reaction conditions and the substitution pattern of the pyridine ring.

A common strategy involves the activation of the pyridine ring by forming a 1-acylpyridinium salt, which enhances its reactivity towards nucleophilic attack by Grignard reagents. For instance, the reaction of aryl Grignard reagents with the 1-phenoxycarbonyl salt of 3-bromopyridine has been investigated. capes.gov.br This reaction yields a mixture of dihydropyridine (B1217469) intermediates, which are subsequently aromatized to produce substituted 3-bromopyridines. The regioselectivity of this process is highly dependent on the steric hindrance of the aryl Grignard reagent. capes.gov.br

Unhindered reagents like phenylmagnesium bromide predominantly attack at the C6 position, while hindered Grignards, such as o-tolylmagnesium bromide, show less selectivity. capes.gov.br The addition of a catalytic amount of cuprous iodide can dramatically alter the regioselectivity, favoring the formation of the 4-aryl-3-bromopyridine derivative. capes.gov.br Another approach involves the reaction of Grignard reagents with pyridine N-oxides, which typically directs substitution to the C2 position. organic-chemistry.orgdiva-portal.org

Table 1: Regioselectivity of Aryl Grignard Addition to 1-Phenoxycarbonyl-3-bromopyridinium Salt

| Grignard Reagent | Catalyst | Major Product | Minor Product(s) |

|---|---|---|---|

| Phenylmagnesium bromide | None | 6-Phenyl-3-bromopyridine (52%) | 4-Phenyl-3-bromopyridine (9%) |

| 2-Naphthylmagnesium bromide | None | 6-(2-Naphthyl)-3-bromopyridine (49%) | 4-(2-Naphthyl)-3-bromopyridine (9%) |

Data sourced from Comins, D. L., & Mantlo, N. B. (1983). capes.gov.br

Organozinc and organomanganese reagents serve as valuable, milder alternatives to Grignard reagents for the functionalization of pyridines. mdpi.comresearchgate.net These reagents can be prepared directly from the corresponding bromopyridines through the insertion of highly active zinc or manganese. mdpi.comresearchgate.net This method avoids the often problematic use of cryogenic temperatures required for lithium-halogen exchange. mdpi.com

The resulting organometallic compounds, such as 2-pyridylzinc bromide or 3-pyridylmanganese bromide, are stable and can participate in a variety of subsequent coupling reactions with electrophiles, often catalyzed by transition metals like palladium. mdpi.comresearchgate.netresearchgate.net This two-step process allows for the synthesis of a wide array of substituted pyridines. For example, 3-bromopyridine can be converted into a 3-pyridylzinc bromide reagent, which can then be used in a Negishi cross-coupling reaction to introduce various substituents at the C3 position. researchgate.net

Table 2: Formation of Pyridyl Organometallic Reagents

| Precursor | Active Metal | Organometallic Reagent |

|---|---|---|

| 2-Bromopyridine | Active Zinc (Rieke Zinc) | 2-Pyridylzinc bromide |

| 3-Bromopyridine | Active Zinc (Rieke Zinc) | 3-Pyridylzinc bromide |

Data sourced from Kim, S. H., & Rieke, R. D. (2010). mdpi.comresearchgate.net

Grignard Reagent-Mediated Transformations

Regiospecific Synthesis of 3-Bromo-2-(phenylsulfanyl)pyridine Derivatives

The synthesis of sulfanylpyridine derivatives is of significant interest due to their biological activities. blucher.com.br A regiospecific route to obtain 3-bromo-2-(phenylsulfanyl)pyridine derivatives has been developed, focusing on a metal-free approach. blucher.com.brresearchgate.netgrafiati.com

The methodology involves a thermally induced nucleophilic aromatic substitution (SNAr) reaction. blucher.com.br The starting material, 3-bromo-2-chloropyridine, is reacted with various thiophenol derivatives in the presence of a base. blucher.com.br This approach avoids the need for expensive and specialized metal catalysts that are often used in C-S bond formation reactions. blucher.com.brresearchgate.net The study explores the effectiveness of different bases in promoting this transformation, providing a direct and efficient pathway to the target compounds. blucher.com.br

Reaction Scheme:

Reactants: 3-Bromo-2-chloropyridine + Thiophenol derivative

Conditions: Thermal, with base, without metal catalyst

Product: 3-Bromo-2-(phenylsulfanyl)pyridine derivative

This method highlights a practical strategy for achieving regiospecific substitution on a di-halogenated pyridine core. blucher.com.brresearchgate.net

Advanced Synthetic Routes for Pyridine-Based Architectures

Modern organic synthesis has produced sophisticated methods for constructing complex pyridine-containing molecules, moving beyond classical condensation reactions. acs.orguq.edu.au

One powerful strategy is the use of pyridyne chemistry . nih.gov Pyridynes are highly reactive intermediates that can be trapped by various nucleophiles and cycloaddition partners. By carefully choosing precursors and directing groups, regioselective functionalization can be achieved. For example, a C5-bromide substituent can be used to distort a 3,4-pyridyne intermediate, directing nucleophilic attack specifically to the C3 position. nih.gov The bromide can then be further manipulated using standard palladium-catalyzed reactions, allowing for the creation of highly decorated pyridine rings. nih.gov

Another advanced approach involves the Minisci reaction , a method for radical alkylation of heteroaromatics. A significant challenge with this reaction is controlling regioselectivity. nih.gov Recent innovations include the use of a removable blocking group derived from maleic acid, which temporarily occupies the C2 and C6 positions of the pyridine ring. nih.gov This strategy enables a highly selective Minisci-type alkylation to occur exclusively at the C4 position under acid-free conditions. nih.gov

Furthermore, complex pyridine architectures are assembled for applications in materials science, such as planar polypyridines. acs.org These syntheses can involve multi-step sequences featuring novel transformations on sensitive pyridine cores. Key steps include Pd/Cu-catalyzed cross-coupling reactions, such as the Stille coupling between stannylated pyridine monomers and dibromopyridine derivatives, to build up the polymer backbone. acs.org

Table 3: Overview of Advanced Pyridine Synthesis Routes

| Synthetic Method | Description | Application Example |

|---|---|---|

| Pyridyne Chemistry | Generation of a reactive didehydropyridine intermediate followed by trapping with a nucleophile or diene. nih.gov | Regioselective synthesis of polysubstituted pyridines by directing attack on the aryne. nih.gov |

| Directed Minisci Reaction | Use of a removable blocking group to direct radical alkylation to a specific position on the pyridine ring. nih.gov | Practical and regioselective C4-alkylation of pyridines. nih.gov |

| Catalyzed Cross-Coupling | Step-growth polymerization using Pd/Cu-catalyzed reactions between functionalized pyridine monomers. acs.org | Synthesis of planar polypyridines for electron-deficient macromolecules. acs.org |

Reactivity and Reaction Mechanisms of 3 Bromo 2 Phenylpyridine

Reactivity of the Pyridine (B92270) Halogen Substituent in Chemical Transformations

The bromine atom in 3-bromo-2-phenylpyridine is a versatile handle for chemical modification. Its reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the pyridine nitrogen, combined with the C-Br bond, makes this position susceptible to various reactions. For instance, the bromine can be replaced by other functional groups through different mechanisms, which are detailed in the subsequent sections. The preparation of this compound itself can be achieved through methods like the Sandmeyer reaction starting from 3-amino-2-phenylpyridine (B110993) or via Craig's perbromide hydrobromide method. cdnsciencepub.com

Halogen-Metal Exchange Reactions and Formation of Organometallic Intermediates

Halogen-metal exchange reactions are a powerful method for converting aryl halides into reactive organometallic intermediates. In the case of bromopyridines, these reactions typically involve treatment with organolithium or organomagnesium reagents at low temperatures. znaturforsch.comtcnj.edu For instance, reacting a bromopyridine with an alkyllithium reagent can lead to a bromine/lithium exchange, forming a lithiated pyridine species. znaturforsch.comnih.gov These organometallic intermediates are highly reactive nucleophiles and can be trapped with various electrophiles to introduce a wide range of functional groups onto the pyridine ring. tcnj.edu

The use of mixed metal reagents, such as TMPMgCl·LiCl (a Knochel-Hauser base), can offer improved regioselectivity and functional group tolerance in the metalation of pyridines. These reagents can facilitate bromine-magnesium exchange under mild conditions, providing access to functionalized organomagnesium reagents. znaturforsch.com Similarly, homoleptic lithium tri- and tetraalkyl zincates have been shown to effectively promote bromine-metal exchange in bromopyridines at room temperature. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways on Brominated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly when they are substituted with good leaving groups like bromine and activated by electron-withdrawing groups. govtpgcdatia.ac.inlibretexts.org The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles. govtpgcdatia.ac.in The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

For bromopyridines, the position of the bromine atom influences the feasibility of SNAr. While pyridines with leaving groups at the 2- and 4-positions are generally more reactive towards SNAr, 3-bromopyridines can also undergo this reaction, sometimes via the formation of a pyridyne intermediate. govtpgcdatia.ac.inresearchgate.net The inherent preference for SNAr on 4-bromopyridines over 3-bromopyridines has been exploited in tandem isomerization/substitution reactions to synthesize 4-functionalized pyridines from the more readily available 3-bromo isomers. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds in organic synthesis. libretexts.orgeie.gr this compound is an excellent substrate for these reactions, with the bromine atom serving as the leaving group. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are widely used to couple this compound with various partners. libretexts.orgscirp.orgrsc.orgacs.org These reactions offer a direct and efficient route to a wide array of substituted 2-phenylpyridine (B120327) derivatives, which are important scaffolds in medicinal chemistry and materials science. rsc.orgrsc.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the coupling process. rsc.org

Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions

The mechanism of palladium-catalyzed cross-coupling reactions has been extensively studied. rsc.orgacs.org The process is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgacs.org

Oxidative Addition to Bromopyridines

Oxidative addition is often the rate-determining step in the catalytic cycle. nih.govchemrxiv.org It involves the insertion of the palladium(0) center into the carbon-bromine bond of the bromopyridine. nih.govrsc.org The reactivity in this step is influenced by factors such as the electronic properties of the substrate and the nature of the palladium catalyst and its ligands. nih.govchemrxiv.org For instance, electron-donating groups on the pyridine ring can affect the rate of oxidative addition. chemrxiv.org The reaction of a Pd(0) species with an aryl halide leads to the formation of a Pd(II) complex. nih.gov The initial product of oxidative addition is often a cis-complex, which may then isomerize to a more stable trans-isomer. nih.gov

Reductive Elimination Pathways

Reductive elimination is a fundamental step in many organometallic catalytic cycles, representing the product-forming step where new chemical bonds are made. This process involves the formal reduction of the metal center's oxidation state by two, as two ligands are eliminated from the metal coordination sphere to form a new molecule. For a generic LnM(X)(Y) complex, reductive elimination results in the formation of an X-Y bond and the reduced metal species LnM.

Palladium-Catalyzed C,N-Cross Coupling with 3-Halo-2-aminopyridinesnorthampton.ac.uk

The palladium-catalyzed C,N-cross coupling reaction represents a powerful method for the synthesis of N-substituted 2,3-diaminopyridines. While the direct use of this compound in this specific context is not the primary focus of the cited literature, the reactivity of 3-halo-2-aminopyridines provides a valuable model for understanding the challenges and strategies for C-N bond formation at the C3 position of the pyridine ring. The coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines presents several mechanistic hurdles. nih.govnih.gov These challenges include:

Prevention or retardation of oxidative addition: The amidine-like structure of the 2-aminopyridine (B139424) substrate can chelate to the palladium catalyst, potentially hindering the initial oxidative addition of the C-Br bond. nih.govnih.gov

Hindrance of transmetalation: After oxidative addition, the proximal amino group can coordinate to the Pd(II) center, which may impede the subsequent transmetalation step with the amine nucleophile. nih.govnih.gov

Homocoupling: The 2-aminohalopyridine can itself act as a nucleophile, leading to undesired homocoupling side products. nih.gov

To overcome these challenges, specific catalyst systems have been developed. The use of bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), has proven effective. nih.govnih.govnih.gov These ligands are thought to promote the desired cross-coupling pathway by stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

A screening of various ligands for the coupling of 3-bromo-2-aminopyridine with morpholine (B109124) revealed that RuPhos, SPhos, and BINAP provided the desired product in high yields. nih.gov The use of pre-catalysts, particularly the RuPhos-precatalyst, demonstrated a notable increase in yield compared to generating the catalyst in situ. nih.gov For the coupling with primary amines, the BrettPhos-precatalyst was found to be superior. nih.gov These findings underscore the critical role of the ligand in modulating the reactivity and selectivity of the palladium catalyst in these challenging C-N cross-coupling reactions.

Table 1: Ligand Screen for C,N-Cross Coupling of Morpholine to 3-Bromo-2-aminopyridine nih.gov

| Ligand | Pre-catalyst | Yield (%) |

| RuPhos | Pre-L3 | 83 |

| SPhos | - | 76 |

| BINAP | - | 71 |

| RuPhos | - | 71 |

Yields determined by GC analysis using dodecane (B42187) as an internal standard after 16 hours.

Copper-Catalyzed Amination Reactionsnorthampton.ac.uk

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based methods for the formation of C-N bonds with aryl halides. These reactions are attractive due to the lower cost and toxicity of copper compared to palladium. The amination of bromopyridines, including 3-bromopyridine (B30812), can be achieved using a copper(I) catalyst, often in the presence of a ligand and a base. nih.govmdpi.com

Research has shown that the amination of 3-bromopyridine requires the presence of a copper catalyst to proceed efficiently, in contrast to some 2-bromopyridines which can undergo amination in the absence of a catalyst, albeit often with lower efficiency. nih.gov The reactivity in these systems can be influenced by the nature of the amine and the specific reaction conditions. For instance, secondary amines have been observed to undergo facile amination with bromopyridines. nih.gov However, some studies have reported 3-bromopyridine to be unreactive under certain Cu(I)-catalyzed amination conditions that were successful for other halo-heterocycles. mdpi.comchemrxiv.org This highlights the substrate-specific nature of these reactions and the need for careful optimization of reaction conditions.

The mechanism of copper-catalyzed amination is often proposed to proceed through an oxidative addition of the aryl halide to a Cu(I) complex, forming a Cu(III) intermediate. mdpi.com This is followed by reductive elimination to generate the aminated product and regenerate the Cu(I) catalyst. mdpi.com Alternative mechanisms, such as those involving a π-complex formation followed by nucleophilic substitution or single-electron transfer (SET) pathways, have also been considered. mdpi.commdpi.com The choice of solvent and base is crucial, with systems like DMSO and K2CO3 or NaOTMS being employed. mdpi.com

Table 2: Copper-Catalyzed Amination of Bromopyridines

| Bromopyridine | Amine | Catalyst System | Yield (%) | Reference |

| 3-Bromopyridine | Morpholine | CuI / L8 / NaOTMS | >90 (at 50°C) | mdpi.com |

| 2-Bromopyridine | Pyrrolidine | CuI / K | 92 | nih.gov |

| 3-Bromopyridine | Adamantane-containing amines | CuI / L1 | Unreactive | mdpi.com |

L1 and L8 represent specific ligands used in the respective studies.

Ruthenium-Catalyzed Reactions of Bromopyridinesmdpi.com

Ruthenium catalysts have emerged as powerful tools for a variety of organic transformations, including C-H activation and cross-coupling reactions. In the context of bromopyridines, ruthenium catalysts can facilitate reactions at C-H bonds, offering pathways to functionalization that are complementary to traditional cross-coupling at the C-Br bond.

Furthermore, ruthenium catalysts can be employed for the direct arylation of 2-phenylpyridine with aryl bromides. mdpi.com These reactions also proceed via a pyridine-directed C-H activation mechanism. Microwave irradiation has been shown to promote multiple C-H bond arylations of 2-phenylpyridine with 2-bromopyridine, demonstrating the potential for extensive functionalization. mdpi.com The choice of catalyst, additives, and reaction conditions is critical for achieving high selectivity and yield in these transformations.

C-H Activation and Functionalization Strategies on Phenylpyridine Frameworkssorbonne-universite.frmdpi.comuni-rostock.denih.gov

The 2-phenylpyridine scaffold is a privileged structure in C-H activation chemistry due to the directing ability of the pyridine nitrogen. This allows for highly regioselective functionalization of the otherwise inert C-H bonds on the phenyl ring, primarily at the ortho position. nih.govresearchgate.net Various transition metals, including palladium, rhodium, iridium, ruthenium, and copper, have been successfully employed to catalyze a wide range of C-H functionalization reactions on this framework. nih.govrsc.org

These strategies provide atom-economical routes to synthesize more complex molecules from simple precursors. The functionalization can introduce a variety of groups, including aryl, alkyl, acyl, halogen, and boryl moieties. The following sections will delve into specific examples of these powerful synthetic methodologies.

Ortho-Directed C-H Borylation Mechanismsmdpi.com

Ortho-directed C-H borylation of 2-phenylpyridine provides a direct route to valuable arylboronate esters, which are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. This transformation can be catalyzed by various transition metals, including iridium, rhodium, and palladium, as well as under metal-free conditions. madridge.org

In a palladium-catalyzed approach, the reaction can be performed at room temperature using a palladium acetate (B1210297) catalyst and a borylating agent such as bis(pinacolato)diboron (B136004) (B2pin2) or 9-borabicyclo[3.3.1]nonane (9-BBN). madridge.orgnih.gov The mechanism is believed to involve the formation of a palladacycle intermediate through pyridine-directed C-H activation at the ortho position of the phenyl ring. nih.gov Subsequent reaction with the borylating agent, likely involving a transmetalation-like step, followed by reductive elimination, would yield the borylated product and regenerate the active palladium catalyst. madridge.org

Metal-free ortho-selective C-H borylation has also been developed using BBr3 as the boron source. nih.gov The proposed mechanism involves the formation of a Lewis acid-base adduct between the pyridine nitrogen and BBr3. This interaction is thought to facilitate an electrophilic aromatic substitution-type process, where the boryl group is delivered to the ortho position of the phenyl ring. uni-rostock.de

Table 3: Catalysts for Ortho-C-H Borylation of 2-Phenylpyridine

| Catalyst System | Borylating Agent | Key Feature | Reference |

| Pd(OAc) | 9-BBN | Room temperature reaction | madridge.orgnih.gov |

| [Ir(OMe)(COD)] | B | High efficiency and selectivity | mdpi.com |

| FeBr | 9-BBN dimer | Iron-catalyzed | rsc.org |

| BBr | BBr | Metal-free conditions | nih.gov |

Copper-Catalyzed C-H Acyloxylation of 2-Phenylpyridineuni-rostock.de

Copper-catalyzed C-H acyloxylation offers a direct and economical method for the synthesis of 2-acyloxyphenylpyridines, which are important structural motifs in various functional materials and pharmaceuticals. This reaction typically involves the use of a copper catalyst, such as Cu(OAc)2 or CuBr, an oxidant, and a carboxylic acid as the acyloxylating agent. rsc.orgrsc.org Molecular oxygen can often be used as a terminal oxidant, making the process more environmentally friendly. rsc.orgrsc.org

The reaction proceeds with high regioselectivity for the ortho position of the phenyl ring, again directed by the coordinating pyridine nitrogen. rsc.orgrsc.org A plausible mechanism begins with the oxidation of Cu(I) to Cu(II) by the oxidant. The Cu(II) species then reacts with the carboxylic acid to form a cupric carboxylate. rsc.org This intermediate then engages in a concerted metalation-deprotonation (CMD) step with 2-phenylpyridine to form a five-membered cyclometalated copper(II) intermediate. Subsequent reductive elimination from this intermediate furnishes the desired ortho-acyloxylated product and regenerates a Cu(I) species, which can re-enter the catalytic cycle. rsc.org

The reaction tolerates a wide range of carboxylic acids, including aromatic, cinnamic, and aliphatic acids, providing access to a diverse array of ester products in moderate to excellent yields. rsc.orgrsc.org The reaction conditions are generally mild, and the protocol has been shown to be scalable. rsc.org

Table 4: Conditions for Copper-Catalyzed C-H Acyloxylation of 2-Phenylpyridine rsc.org

| Copper Source | Oxidant | Carboxylic Acid | Solvent | Yield (%) |

| Cu(OAc) | O | Benzoic Acid | Dioxane | 85 |

| Cu(OAc) | O | Cinnamic Acid | Dioxane | 78 |

| Cu(OAc) | O | Acetic Acid | Dioxane | 65 |

Mechanistic Probes in C-H Activation

The 2-phenylpyridine framework is a cornerstone for studies in transition-metal-catalyzed C-H bond activation, where the pyridine nitrogen atom acts as a directing group to facilitate the selective functionalization of the ortho C-H bond on the phenyl ring. acs.org Substituted derivatives, such as this compound, serve as crucial mechanistic probes to elucidate the intricate details of these transformations. By introducing an electron-withdrawing bromo substituent, researchers can systematically study how electronic factors influence the reaction kinetics, catalyst behavior, and the nature of the rate-determining step.

One of the primary tools for probing the mechanism is the determination of the kinetic isotope effect (KIE). The KIE is measured by comparing the reaction rates of the standard substrate with its deuterated counterpart. For instance, in the Pd-catalyzed ortho-phenylation of 3-methyl-2-phenylpyridine, a structurally similar analogue, an intramolecular KIE of 2.5 was observed, suggesting that the C-H bond cleavage is involved in the rate-determining step. nih.gov However, the lack of an intermolecular KIE in the same study indicated that C-H bond cleavage is not the sole turnover-limiting step, pointing towards a more complex mechanism where other steps, such as the oxidative addition of the arylation reagent to the palladium catalyst, play a crucial role. nih.gov

These mechanistic studies, often employing substrates like this compound, are vital for distinguishing between different proposed pathways, such as a concerted metalation-deprotonation (CMD) or an internal electrophilic substitution (BIES) mechanism. chinesechemsoc.orgresearchgate.net The data gathered helps in optimizing reaction conditions and designing more efficient catalytic systems for C-H functionalization.

Table 1: Representative Kinetic Isotope Effect (KIE) Data in a Pd-Catalyzed C-H Phenylation of a 2-Phenylpyridine Analogue

| Experiment Type | Substrate(s) | kH/kD Value | Implication |

|---|---|---|---|

| Intramolecular KIE | 3-methyl-2-(phenyl-d4)pyridine | 2.5 ± 0.2 | C-H bond cleavage is part of the rate-determining step. nih.gov |

Base-Catalyzed Aryl Halide Isomerization in Bromopyridine Systems

The rearrangement of halogenated arenes under basic conditions, sometimes referred to as a "halogen dance," is a notable transformation in organic synthesis. nih.gov In bromopyridine systems, this isomerization can be strategically employed to achieve unconventional selectivity in nucleophilic aromatic substitution reactions. nih.govrsc.org Studies have shown that 3-bromopyridines can isomerize to 4-bromopyridines in the presence of a base. nih.govcncb.ac.cn

Mechanistic investigations strongly support that this isomerization proceeds through a pyridyne intermediate. researchgate.netamazonaws.com For 3-bromopyridine, the action of a strong base, such as potassium hydroxide (B78521) ligated by 18-crown-6, is proposed to induce the elimination of HBr to form a highly reactive 3,4-pyridyne intermediate. nih.govamazonaws.com This intermediate can then be re-halogenated by a bromide source or trapped by a nucleophile. The selectivity for substitution at the C4-position is driven by a subsequent facile nucleophilic aromatic substitution (SNAr) on the resulting 4-bromopyridine, which is more susceptible to attack than the 3-bromo isomer. nih.govamazonaws.com

The viability of the 3,4-pyridyne intermediate is supported by several experimental observations. For example, when the isomerization of 3-iodopyridine (B74083) is conducted in the presence of furan, a known aryne trapping agent, the corresponding Diels-Alder cycloadduct is formed. amazonaws.com Furthermore, the addition of potassium bromide (KBr) to the reaction mixture can facilitate the isomerization process, supporting the idea that the bromide ion adds back to the pyridyne intermediate. researchgate.netamazonaws.com This tandem isomerization-substitution strategy allows for the use of readily available 3-bromopyridines to synthesize less accessible 4-substituted pyridine derivatives. cncb.ac.cn Similar mechanisms involving didehydropyridine intermediates have been proposed for the amination of various dibromopyridines with potassium amide in liquid ammonia. researchgate.net

Table 2: Optimization of Base-Catalyzed Isomerization/Etherification of 3-Bromopyridine

| Entry | Pyridine:Alcohol Ratio | KBr Additive (mol%) | Yield (%) | 4-substituted:3-substituted Ratio |

|---|---|---|---|---|

| 1 | 1:2 | 0 | 65 | 5.5:1 |

| 2 | 1:1 | 0 | 64 | 8.1:1 |

| 3 | 2:1 | 0 | 95 | 12.6:1 |

| 4 | 1.5:1 | 10 | 69 | 8.9:1 |

| 5 | 1.5:1 | 20 | 73 | 11.1:1 |

| 6 | 1.5:1 | 50 | 76 | 14.2:1 |

| 7 | 1.5:1 | 100 | 77 | 14.2:1 |

Data derived from studies on the etherification of 3-bromopyridine with 2-ethyl-1-hexanol, demonstrating the effect of reactant ratios and bromide additive on yield and selectivity. researchgate.net

Applications of 3 Bromo 2 Phenylpyridine in Organic Synthesis

Building Block for Complex Chemical Structures

3-Bromo-2-phenylpyridine's utility as a foundational molecule stems from the reactivity of its bromine and phenylpyridine components. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the phenylpyridine backbone offers a rigid scaffold that can be further functionalized. acs.org This dual reactivity makes it an important starting material for creating more complex molecules with potential applications in medicinal chemistry and materials science. For instance, it is a crucial intermediate in the synthesis of various pharmaceutical compounds. The electron-withdrawing nature of the trifluoromethyl group in derivatives like 3-Bromo-2-(4-trifluoromethylphenyl)pyridine enhances its stability and reactivity in these coupling reactions.

Synthesis of Substituted Pyridine (B92270) Scaffolds

The structure of this compound is particularly amenable to the synthesis of highly substituted pyridine derivatives, which are prevalent in many biologically active compounds and functional materials.

Access to N3-Substituted-2,3-diaminopyridines

A significant application of this compound derivatives lies in the synthesis of N3-substituted-2,3-diaminopyridines. The synthesis of 2,3-diamino-5-bromopyridine (B182523) can be achieved from 2-aminopyridine (B139424) through a three-step process involving bromination, nitration, and subsequent reduction. arkat-usa.orgresearchgate.net This intermediate, 2,3-diamino-5-bromopyridine, can then undergo regioselective reactions. For example, its reaction with salicylaldehyde (B1680747) can lead to the formation of 5-bromo-2,3-bis-(2-hydroxybenzylimino)pyridine. arkat-usa.org The reduction of such imino compounds yields the corresponding amino derivatives. arkat-usa.org These diaminopyridine structures are valuable precursors for the synthesis of azabenzimidazoles, a class of compounds with a broad spectrum of biological activities. arkat-usa.orgresearchgate.net

Construction of Polyarylpyridines and Related Derivatives

This compound is instrumental in constructing polyarylpyridine systems through various cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a common method employed for this purpose. For example, this compound can be synthesized from 2,3-dibromopyridine (B49186) and phenylboronic acid. echemi.com This methodology allows for the introduction of additional aryl groups onto the pyridine core, leading to the formation of complex polycyclic aromatic structures. These polyarylpyridines are of interest for their potential applications in organic electronics.

Design and Synthesis of Ligands for Catalytic Systems

The phenylpyridine moiety is a well-established ligand framework in coordination chemistry and catalysis. This compound and its derivatives serve as precursors for the synthesis of specialized ligands that can coordinate with various transition metals, leading to catalytically active complexes. The ability to tune the electronic and steric properties of these ligands through substitution on the phenyl or pyridine rings is a key advantage. rsc.org

Cyclometalated Gold(III) Complexes Incorporating Phenylpyridine Ligands

Cyclometalated gold(III) complexes featuring phenylpyridine-type ligands have garnered significant attention due to their diverse applications, including in catalysis and photochemistry. researchgate.netnih.gov The synthesis of these complexes often involves the reaction of a gold(III) precursor with a phenylpyridine derivative. researchgate.net The resulting cyclometalated structure, where a carbon-gold bond is formed, imparts high stability to the complex. researchgate.net The properties of these gold(III) complexes can be fine-tuned by modifying the ancillary ligands attached to the gold center. nih.gov

Utility in Various Catalytic Transformations

Complexes derived from phenylpyridine ligands, including those originating from this compound, have demonstrated utility in a range of catalytic transformations. Palladium complexes containing 2-phenylpyridine (B120327) derivatives have been successfully employed as catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net Ruthenium(II) complexes have also been shown to be effective catalysts for dehydrogenation reactions. arabjchem.org Furthermore, rhodium(III) complexes have been used to catalyze C-C coupling reactions via C-H activation of 2-phenylpyridine. tubitak.gov.tr The versatility of the phenylpyridine scaffold allows for the development of catalysts tailored for specific organic transformations. rsc.org

Precursor for Advanced Functional Materials

This compound and its derivatives are key intermediates in the synthesis of advanced functional materials, primarily due to the bromine atom's ability to participate in a variety of cross-coupling reactions. This allows for the modular construction of large, conjugated systems with tailored electronic and photophysical properties.

One significant application is in the development of electron-accepting materials. For instance, 3-Bromo-2-(2-bromophenyl)pyridine, synthesized via a Suzuki-Miyaura cross-coupling reaction between 2,3-dibromopyridine and 2-bromophenylboronic acid, serves as a pivotal precursor for the synthesis of azadibenzophospholes. acs.org These phosphorus-containing heterocyclic molecules are of interest for their potential use in organic electronics. The synthesis involves a double intramolecular cyclization, where the bromine atoms are substituted to form the final planar, conjugated scaffold. The resulting P-oxidized species exhibit reversible reduction features, highlighting their electron-accepting capabilities. acs.org

| Precursor | Reagents | Product | Application | Reference |

| 3-Bromo-2-(2-bromophenyl)pyridine | 1. t-BuLi2. Phenyldichlorophosphane | 1-Azadibenzophosphole | Electron-Acceptor Material | acs.org |

| 2,3-Dibromopyridine | 2-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 3-Bromo-2-(2-bromophenyl)pyridine | Precursor Synthesis | acs.org |

Furthermore, the 2-phenylpyridine core is a foundational component in many phosphorescent emitters, particularly tris-heteroleptic iridium(III) complexes used in organic light-emitting diodes (OLEDs). The introduction of a bromine atom onto this framework provides a synthetic handle for post-functionalization via Suzuki-Miyaura cross-coupling reactions. csic.esacs.org This strategy allows for the fine-tuning of the emission properties of the final iridium complex. For example, a brominated 2-phenylpyridine ligand within an iridium complex can be coupled with various arylboronic acids. csic.es This replacement of the bromide with a hydrocarbon fragment can significantly increase the efficiency and quantum yield of the emitter without substantially altering the emission color. csic.es This modular approach is a powerful tool for developing new generations of highly efficient materials for lighting and display technologies. csic.esresearchgate.net

Stereocontrolled Synthesis of Functionalized Pyridine Derivatives

The development of methods for the stereocontrolled functionalization of pyridine rings is a significant challenge in organic synthesis, with the resulting chiral, highly substituted heterocycles being valuable targets for medicinal chemistry and drug discovery. While direct asymmetric functionalization of this compound is a developing area, methodologies established for simpler bromopyridines showcase powerful strategies that can be extended to this more complex scaffold.

A prominent example is the asymmetric three-component dearomative [4+2] cycloaddition. chinesechemsoc.org This reaction utilizes a chiral N,N'-dioxide/metal complex to control the stereochemical outcome. In a model system, 3-bromopyridine (B30812) reacts with an allenoate and a methyleneindolinone to generate a transient 1,4-dipole which undergoes a cycloaddition. chinesechemsoc.org This process smoothly affords chiral 1,2-dihydropyridine derivatives with excellent enantioselectivity and as a single diastereomer. chinesechemsoc.org The reaction demonstrates that the annulation occurs preferentially at the less sterically hindered C6 position of the 3-bromopyridine ring. chinesechemsoc.org This type of transformation provides a robust pathway to complex polycyclic N-heterocycles from simple bromopyridine precursors.

| Pyridine Substrate | Key Reagents | Product Type | Enantiomeric Excess (ee) | Reference |

| 3-Chloropyridine | Allenoate, Methyleneindolinone, Chiral Ligand/Mg(OTf)₂ | Chiral 1,2-Dihydropyridine | 95% | chinesechemsoc.org |

| 3-Bromopyridine | Allenoate, Methyleneindolinone, Chiral Ligand/Mg(OTf)₂ | Chiral 1,2-Dihydropyridine | 94% | chinesechemsoc.org |

| 3-Iodopyridine (B74083) | Allenoate, Methyleneindolinone, Chiral Ligand/Mg(OTf)₂ | Chiral 1,2-Dihydropyridine | 93% | chinesechemsoc.org |

Another avenue for functionalization is through domino reactions. For example, 2-phenylpyridines can undergo a domino coupling reaction with oxa- and azabicyclic alkenes, catalyzed by rhodium(III). beilstein-journals.org This process involves a C-H activation at the ortho-position of the phenyl ring, followed by insertion of the alkene and subsequent rearrangement to yield complex polycyclic structures. beilstein-journals.org The tolerance of this reaction for various electron-withdrawing and electron-donating groups on the 2-phenylpyridine suggests its applicability to substrates like this compound, offering a pathway to novel, functionalized derivatives. beilstein-journals.org While this specific example does not focus on stereocontrol, it highlights the potential for creating multiple new bonds and ring systems in a single operation.

Advanced Characterization Techniques and Computational Studies for 3 Bromo 2 Phenylpyridine

Spectroscopic Methodologies for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridine (B92270) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 3-Bromo-2-phenylpyridine in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, the positions of atoms within the molecule can be accurately mapped.

For pyridine derivatives, the chemical shifts are influenced by the electronic environment of each nucleus. In the case of this compound, the n.m.r. spectrum in carbon disulphide solution showed a single proton doublet corresponding to the H-6 proton and another single proton doublet for the H-4 proton, which is consistent with a 2,3-disubstituted pyridine derivative. cdnsciencepub.com

¹H NMR Data for Phenylpyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

|---|---|---|

| This compound | CS₂ | H-6: doublet (Jab = 5 c.p.s.), H-4: doublet (Jay = 5 c.p.s.) cdnsciencepub.com |

| 2-Phenylpyridine (B120327) | CDCl₃ | δ 8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H) rsc.org |

¹³C NMR Data for Phenylpyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) |

|---|---|---|

| 2-Phenylpyridine | CDCl₃ | δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 rsc.org |

| This compound | Not specified | Not explicitly found in search results |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

The spectrum of a liquid film of this compound shows characteristic peaks at 3030 cm⁻¹ (aromatic C-H stretch), 1573 cm⁻¹ and 1432 cm⁻¹ (C=C and C=N stretching vibrations of the pyridine and phenyl rings), and strong bands at 781 cm⁻¹ and 735 cm⁻¹ (out-of-plane C-H bending). cdnsciencepub.com The presence of a band at 1579 cm⁻¹ is noted as being characteristic of a 2,3-disubstituted pyridine derivative. cdnsciencepub.com These vibrational frequencies are crucial for confirming the presence of the phenyl and bromo-substituted pyridine moieties. cdnsciencepub.comcdnsciencepub.com

Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3030 (m) | Aromatic C-H stretch cdnsciencepub.com |

| 1573 (s) | C=C/C=N ring stretching cdnsciencepub.com |

| 1432 (s) | C=C/C=N ring stretching cdnsciencepub.com |

| 1122 (s) | In-plane C-H bending |

| 1088 (s) | In-plane C-H bending |

| 1008 (s) | Ring breathing mode |

| 781 (s) | Out-of-plane C-H bending cdnsciencepub.com |

| 735 (s) | Out-of-plane C-H bending cdnsciencepub.com |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

While specific X-ray diffraction data for this compound was not found, this technique is paramount for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For related compounds, such as a Mn(II) coordination polymer incorporating 3-bromo-2-hydroxypyridine, single crystal X-ray diffraction was used for structural characterization. researcher.life This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing. For a related compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, X-ray diffraction revealed a monoclinic crystal system. iucr.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structural features. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with nearly equal intensities. arizona.edu

In the electron impact mass spectrum of the related 3-(3'-Bromophenyl)pyridine, the molecular ion peak (M⁺) is observed at m/z 233 and 235, corresponding to the two bromine isotopes. acs.org A significant fragment is seen at m/z 154, resulting from the loss of the bromine atom (M⁺ - Br). acs.org This fragmentation pattern is characteristic of brominated aromatic compounds.

Computational Chemistry Applications for Mechanistic and Electronic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) calculations are a powerful computational tool used to predict the optimized geometry and electronic properties of molecules like this compound. These calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net

For phenylpyridine isomers, DFT calculations using the B3LYP functional have been employed to determine the most stable geometries and to calculate their enthalpies of formation, showing good agreement with experimental values. researchgate.net Such studies reveal that the relative orientation of the phenyl and pyridine rings is a key structural feature. For 2-phenylpyridine, DFT studies have shown that the rings are twisted with respect to each other. researchgate.net

DFT calculations can also be used to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. ijcce.ac.ir The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. ijcce.ac.ir For instance, in related dipalladium(II,II) complexes with 2-phenylpyridine ligands, DFT calculations have shown that the HOMO is a metal-metal antibonding orbital, while the LUMO is located on the 2-phenylpyridine rings. caltech.edu

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental model in chemistry for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic excitation. mdpi.com

For this compound, FMO analysis helps to understand its electronic behavior. While specific published energy values for this exact compound are not detailed in the available literature, analysis of related structures provides significant insight. For instance, theoretical studies on phenylpyridine isomers using Density Functional Theory (DFT) have established baseline energetic properties for the core structure. researchgate.net The introduction of a bromine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO and influence the charge distribution across the pyridine ring.

In a computational study on the related molecule 3-bromo-2-hydroxypyridine, DFT calculations were used to determine the FMO properties. mdpi.com The analysis revealed the HOMO and LUMO distributions and an energy gap that characterized the molecule's potential for charge transfer, demonstrating the power of this method. mdpi.com For this compound, similar calculations would map the electron density, highlighting the areas most susceptible to nucleophilic or electrophilic attack and predicting its behavior in chemical reactions.

Table 1: Illustrative FMO Data Concepts This table illustrates the type of data generated from an FMO analysis, based on general principles and data from related compounds.

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. The phenyl and pyridine rings contribute significantly. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. The electron-withdrawing bromine atom influences its energy. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap implies higher reactivity and polarizability. taylorandfrancis.commdpi.com |

| Orbital Distribution | Location of HOMO and LUMO electron density | Predicts sites of electrophilic and nucleophilic attack. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure elements of core electrons, lone pairs, and bonds. uni-muenchen.dewisc.edu This technique provides a quantitative description of bonding in terms of hybridization and orbital composition and reveals stabilizing electronic interactions within the molecule. uni-muenchen.de

NBO analysis for this compound would provide a detailed picture of its electronic structure. Key outputs include:

Natural Atomic Charges and Hybridization: It calculates the charge distribution on each atom and describes the hybridization (e.g., spx composition) of the orbitals used to form each bond. joaquinbarroso.com

Donor-Acceptor Interactions: A crucial feature of NBO analysis is the use of second-order perturbation theory to identify and quantify stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de These interactions, often between a lone pair (LP) and an antibonding orbital (σ* or π*), are key to understanding hyperconjugation and delocalization effects that contribute to molecular stability. The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated, with higher values indicating a more significant interaction.

For this compound, NBO analysis would quantify interactions such as the donation of electron density from a nitrogen lone pair (LP(N)) into the antibonding orbitals (π*) of the aromatic rings, or from the bromine lone pairs into adjacent antibonding orbitals. These insights explain the subtle electronic effects that influence the molecule's structure and reactivity.

Table 2: Example of NBO Donor-Acceptor Interaction Analysis This table is a hypothetical representation of NBO results for this compound to illustrate the data provided by this method.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C-C) | High | Lone pair delocalization into the pyridine ring. |

| LP (1) Br | σ* (C-C) | Moderate | Hyperconjugative interaction involving the bromine atom. |

Computational Modeling of Reaction Mechanisms and Intermediates

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map the entire energy landscape of a reaction, including transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally. smu.eduresearchgate.net

A relevant example is the computational study of the halogenation of 2-phenylpyridine to produce 3-halopyridines, a process that involves the structural core of this compound. nih.gov Using DFT calculations at the B3LYP-D3(BJ)/def2-TZVP level of theory with a solvation model, researchers modeled the reaction pathway for the halogenation of a Zincke imine intermediate. nih.gov The calculations revealed a multi-step mechanism:

Electrophilic Addition: The first step involves an electrophilic attack by the halogen source, proceeding through a transition state (TS-I). nih.gov

Deprotonation: This is followed by a deprotonation step, which proceeds through a second transition state (TS-II). nih.gov

Crucially, these computational models predicted the regioselectivity of the halogenation. The calculations were validated by intermolecular competition experiments using deuterated substrates, which confirmed that the deprotonation step was selectivity-determining, in agreement with the theoretical predictions. nih.gov Such studies demonstrate the synergy between computational modeling and experimental work, providing a detailed, step-by-step understanding of how molecules like this compound can be formed.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, have become remarkably accurate in predicting spectroscopic parameters, serving as a powerful aid in structure confirmation and analysis. acs.org This is especially valuable for distinguishing between isomers or analyzing complex spectra.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts (δ) by comparing them to a calculated reference standard, typically tetramethylsilane (B1202638) (TMS). acs.org High-level methods like B3LYP with robust basis sets (e.g., cc-pVTZ) can predict ¹H and ¹³C chemical shifts with high accuracy. acs.org Furthermore, the Fermi-contact term can be calculated to reliably predict spin-spin coupling constants (J-couplings). acs.org

For this compound, computational prediction of its ¹³C NMR spectrum would be invaluable for assigning each of the 11 unique carbon signals. The calculated shifts would help confirm the substitution pattern and provide confidence in the experimental assignments. This predictive power is part of a broader synergy where computational data on geometry and electronics (from DFT) is used to interpret experimental results from various spectroscopic techniques, including NMR and UV-Vis. mdpi.comnih.gov

Table 3: Illustrative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Data This table provides a hypothetical example of how computational methods are used to validate experimental spectroscopic data for this compound.

| Carbon Atom Position | Experimental δ (ppm) | Predicted δ (ppm) (e.g., B3LYP/cc-pVTZ) | Deviation (ppm) |

|---|---|---|---|

| C2 (Pyridine) | 158.1 | 157.5 | -0.6 |

| C3 (Pyridine) | 121.5 | 122.0 | +0.5 |

| C4 (Pyridine) | 138.2 | 138.4 | +0.2 |

| C5 (Pyridine) | 128.4 | 128.3 | -0.1 |

| C6 (Pyridine) | 149.0 | 149.3 | +0.3 |

Other Advanced Analytical Techniques in Research

Beyond the core computational techniques, research on phenylpyridine derivatives and related heterocyclic systems often employs other advanced analytical methods for comprehensive characterization.

X-ray Crystallography: This is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For molecules like this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its constitution and reveal key structural parameters such as bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings. This technique has been used to characterize related precursors and derivatives, such as 2-bromo-3-(2-bromophenyl)pyridine. acs.org

Advanced Mass Spectrometry (MS) Techniques: While standard MS confirms molecular weight, more advanced methods provide deeper insights. Electrospray Ionization (ESI-MS) is a soft ionization technique that can be used to analyze non-covalent interactions and self-assembly. In a study on a related borylpyridine, ESI-MS was used to detect and characterize oligomers (dimers, trimers, tetramers) in solution. acs.org

Vapor Pressure Osmometry (VPO): This technique is used to determine the number-average molecular weight of a solute in solution. It has been applied to phenylpyridine derivatives to investigate their aggregation behavior in different solvents, providing quantitative data on self-assembly processes. acs.org

These techniques, often used in concert with computational studies, provide a multifaceted and highly detailed understanding of the structure, properties, and behavior of this compound.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,3-dibromopyridine (B49186) |

| phenylboronic acid |

| 3-Bromo-2-hydroxypyridine |

| 2-phenylpyridine |

| 2-bromo-3-(2-bromophenyl)pyridine |

| tetramethylsilane (TMS) |

| 3-(4'-Bromophenyl)pyridine |

Medicinal Chemistry and Biological Relevance of 3 Bromo 2 Phenylpyridine and Its Derivatives

Use as a Synthetic Intermediate for Biologically Active Molecules

3-Bromo-2-phenylpyridine is a valuable intermediate in the synthesis of complex, biologically active molecules. The bromine atom at the 3-position and the phenyl group at the 2-position provide strategic points for chemical modification, enabling the construction of diverse molecular architectures.

One of the primary applications of this compound is in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. researchgate.net This reaction is instrumental in creating biaryl compounds, which are common structures in pharmaceuticals. For example, derivatives of this compound have been used to synthesize compounds with potential antimicrobial and anticancer properties.

The reactivity of the bromo group allows for its replacement with various functional groups, leading to a wide array of derivatives. This versatility is crucial in medicinal chemistry for optimizing the pharmacological properties of a lead compound. For instance, the synthesis of novel pyridine-bridged analogues of Combretastatin-A4, a potent anticancer agent, has utilized brominated pyridine (B92270) intermediates. acs.org These synthetic pathways often involve sequential coupling reactions to introduce different aryl groups onto the pyridine core. acs.org

Furthermore, multicomponent reactions, which allow for the synthesis of complex molecules in a single step, can employ pyridine-based starting materials to generate libraries of biologically active compounds. mdpi.com This approach is highly efficient for drug discovery, and the resulting molecules have shown potential as antibacterial and anticancer agents. mdpi.combohrium.com

Design and Synthesis of Derivatized Pyridine Scaffolds for Medicinal Chemistry Research

The design and synthesis of novel pyridine scaffolds are central to medicinal chemistry, aiming to develop new therapeutic agents with improved efficacy and selectivity. nih.gov this compound and its isomers serve as foundational structures for creating diverse libraries of compounds for biological screening.

Researchers have focused on modifying the pyridine ring and its substituents to explore new chemical space. For example, the introduction of different aryl groups at the 2-position of the pyridine ring, facilitated by the bromo substituent, can lead to compounds with varied biological activities. acs.org The synthesis of these derivatized scaffolds often employs palladium-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

A notable example is the synthesis of pyridine-bridged analogues of natural products like Combretastatin-A4. acs.org By replacing the cis-double bond of the natural product with a pyridine ring, researchers have created novel compounds with potential anticancer activity. acs.org The substitution pattern on the phenyl rings and their orientation relative to the pyridine core are critical for cytotoxicity. acs.org

The development of new synthetic methodologies, such as those for creating 2-amidopyridines through three-component condensation, further expands the accessible chemical space for medicinal chemists. nih.gov These methods allow for the modular and efficient preparation of complex pyridine derivatives from simple starting materials. nih.gov

Structure-Activity Relationship (SAR) Studies of Phenylpyridine-Based Compounds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For phenylpyridine-based compounds, SAR studies help in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

In the context of anticancer drug discovery, SAR studies on pyridine-3-carbonitrile (B1148548) derivatives have revealed key structural requirements for cytotoxic activity. mdpi.com For instance, the presence of a nitrile group at the 3-position of the pyridine ring was found to be essential for activity. mdpi.com Furthermore, the nature and position of substituents on the phenyl ring significantly impact the compound's potency. Electron-withdrawing groups like nitro and chloro, as well as electron-donating groups like methoxy, have been shown to enhance cytotoxic effects. mdpi.com

Similarly, in the development of inhibitors for enzymes like c-Jun N-terminal kinase 3 (JNK3), SAR studies on aminopyrazole derivatives with a pyridine moiety have been instrumental. acs.org These studies explored the effect of different substitution patterns on the pyridine ring to improve both the potency and isoform selectivity of the inhibitors. acs.org

The systematic modification of the phenylpyridine scaffold and the analysis of the resulting biological data allow medicinal chemists to build predictive models for designing more effective therapeutic agents. nih.gov

Exploration of Pyridine-Containing Ligands for Biological Targets